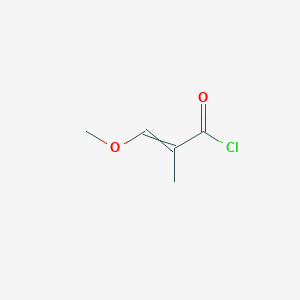

3-Methoxymethacrylic acid chloride

Description

3-Methoxymethacrylic acid chloride is a chlorinated derivative of methacrylic acid, characterized by a methoxy (-OCH₃) substituent at the third carbon position and a reactive acyl chloride (-COCl) group. Such compounds are typically used in organic synthesis, polymer chemistry, and pharmaceutical applications due to their reactivity and ability to form esters or amides .

Properties

Molecular Formula |

C5H7ClO2 |

|---|---|

Molecular Weight |

134.56 g/mol |

IUPAC Name |

3-methoxy-2-methylprop-2-enoyl chloride |

InChI |

InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3 |

InChI Key |

JQWNCTPZTFWJLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=COC)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methoxyacetyl Chloride

Molecular Formula : C₃H₅ClO₂

Molecular Weight : 108.52 g/mol

Physical State : Liquid

Boiling Point : 112°C

Density : 1.87 g/cm³ (20°C)

Reactivity : Hydrolyzes readily in water and alcohols, forming 2-methoxyacetic acid.

Applications : Used to synthesize agrochemicals (e.g., febantel) and pharmaceuticals (e.g., metalaxyl). Its lower molecular weight and high reactivity make it suitable for small-molecule derivatization .

2-Methoxyethoxymethyl Chloride (MEM Chloride)

Molecular Formula: C₄H₉ClO₂ Molecular Weight: 124.57 g/mol Physical State: Liquid (assumed) Reactivity: Functions as a protecting group in organic synthesis, particularly for alcohols and amines. Limited hydrolysis data are available. Applications: Valued in peptide and carbohydrate chemistry for temporary protection of functional groups .

Methacrylic Acid Copolymers

Example: Methacrylic Acid and Methyl Methacrylate Copolymer (Type A) Composition: 1:1 ratio of methacrylic acid to methyl methacrylate units. Physical State: Solid polymer Applications: Used in enteric coatings for tablets due to pH-dependent solubility. Labeling requirements emphasize specifying monomer ratios and surfactants .

Methenamine 3-Chloroallylochloride

Hazards: Requires stringent first-aid measures for eye, skin, or ingestion exposure .

Comparative Analysis Table

Key Research Findings and Trends

- Reactivity Differences : Chloro-methoxy compounds like 2-methoxyacetyl chloride exhibit higher hydrolysis rates compared to polymeric methacrylic acid derivatives, which prioritize controlled release in drug delivery .

- Safety Profiles : MEM chloride and Methenamine 3-chloroallylochloride require strict handling protocols due to toxicity, whereas methacrylic acid copolymers are generally safer in formulated products .

- Industrial Relevance : Methacrylic acid derivatives dominate pharmaceutical applications, while smaller chloro-methoxy compounds are leveraged in agrochemical and fine chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.